5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Overview
Description
The compound “5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. Thiadiazoles, for example, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Antiviral and Antimicrobial Activity : Some derivatives of 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide have demonstrated antiviral and antimicrobial properties. For instance, derivatives synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, other derivatives have shown significant antibacterial activity against common bacterial strains like Escherichia coli and Staphylococcus aureus, comparable to existing antibiotics (Gadad et al., 2000).
Carbonic Anhydrase Inhibition : Chlorazolamide and its derivatives have been extensively studied as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes including ocular fluid secretion. These compounds have shown potent inhibitory effects on different CA isozymes, suggesting potential applications in treating conditions like glaucoma (Briganti et al., 2000). In particular, metal complexes of chlorazolamide have been shown to lower intraocular pressure in experimental animals, indicating potential as topical agents for glaucoma treatment (Briganti et al., 2000).
Potential in Cancer Treatment : Inhibitors based on the 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide structure have been explored for their potential in cancer treatment. Specifically, they have been investigated for their ability to inhibit tumor-associated carbonic anhydrase isozymes, which are involved in tumor growth and metastasis (Ilies et al., 2003).
Anticonvulsant and Diuretic Effects : Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, structurally similar to chlorazolamide, have shown interesting properties as carbonic anhydrase inhibitors with potential anticonvulsant and diuretic actions (Díaz et al., 2016).
Safety And Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug, further studies might be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGOWIIHCUHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970755 | |
Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
CAS RN |
5541-92-4 | |
Record name | Chlorzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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